Genz-123346 Free Base: A Technical Whitepaper on its Mechanism of Action as a Glucosylceramide Synthase Inhibitor
Genz-123346 Free Base: A Technical Whitepaper on its Mechanism of Action as a Glucosylceramide Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Genz-123346, also known as eliglustat (B216), is a potent and specific inhibitor of glucosylceramide synthase (GCS), a key enzyme in the biosynthesis of most glycosphingolipids. By blocking the first committed step in this pathway—the conversion of ceramide to glucosylceramide (GlcCer)—Genz-123346 effectively reduces the accumulation of downstream glycosphingolipids. This substrate reduction therapy approach has demonstrated significant therapeutic potential in various disease models, most notably in Gaucher disease, where the accumulation of glucosylceramide is a primary pathological driver. This technical guide provides an in-depth overview of the mechanism of action of Genz-123346, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of the involved signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Glucosylceramide Synthase
Genz-123346 is a synthetic, orally bioavailable small molecule that acts as a competitive inhibitor of glucosylceramide synthase (UDP-glucose:ceramide glucosyltransferase). This enzyme catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide, the precursor for a vast array of complex glycosphingolipids, including gangliosides and globosides.
The primary therapeutic action of Genz-123346 stems from its ability to decrease the rate of synthesis of glucosylceramide. In lysosomal storage disorders like Gaucher disease, a deficiency in the enzyme glucocerebrosidase leads to the pathological accumulation of glucosylceramide within lysosomes. By reducing the influx of this substrate, Genz-123346 helps to restore the metabolic balance, thereby alleviating the cellular and clinical manifestations of the disease.[1][2][3]
Biochemical studies have demonstrated the high potency and selectivity of Genz-123346 for glucosylceramide synthase. It exhibits an IC50 value of approximately 14 nM for the inhibition of GM1, a downstream ganglioside.[4] Importantly, Genz-123346 does not significantly inhibit the activity of other related enzymes, such as glucocerebrosidase, ensuring that it does not interfere with the residual enzyme activity present in patients.[5][6]
Pharmacokinetics and Pharmacodynamics
Genz-123346 is designed for oral administration. Its bioavailability is influenced by the patient's cytochrome P450 2D6 (CYP2D6) metabolizer status, which necessitates genotyping for dose optimization.[1][2] In extensive CYP2D6 metabolizers, the oral bioavailability is low (less than 5%) due to significant first-pass metabolism.[7] The terminal elimination half-life is approximately 6.5 hours in extensive metabolizers and 9 hours in poor metabolizers.[8] Food does not have a clinically significant effect on its absorption.[9]
The pharmacodynamic effects of Genz-123346 are characterized by a dose-dependent reduction in glucosylceramide and its downstream metabolites. This has been consistently observed in both preclinical animal models and clinical trials in patients with Gaucher disease.
Quantitative Efficacy Data
The efficacy of Genz-123346 has been evaluated in various preclinical and clinical settings. The following tables summarize key quantitative data.
Table 1: Preclinical Efficacy of Genz-123346 in a Mouse Model of Polycystic Kidney Disease (PKD)
| Parameter | Vehicle Control | Genz-123346 (0.1% in feed) | Genz-123346 (0.2% in feed) |
| Kidney/Body Weight Ratio | Increased | Dose-dependent reduction | Significant reduction |
| Cystic Volume | Increased | Dose-dependent reduction | Significant reduction |
| Blood Urea Nitrogen (BUN) | Elevated | Dose-dependent reduction | Significant reduction |
| Renal Glucosylceramide Levels | Elevated | Reduced | Significantly Reduced |
| Renal GM3 Levels | Elevated | Reduced | Significantly Reduced |
Data from studies in jck mouse models of nephronophthisis.[6][10]
Table 2: Clinical Efficacy of Eliglustat (Genz-123346) in Treatment-Naïve Adults with Gaucher Disease Type 1 (ENGAGE Trial, 4.5 Years)
| Parameter | Baseline (Mean) | 4.5 Years of Treatment (Mean) | Percent Change |
| Spleen Volume (multiples of normal) | 17.1 | 5.8 | -66% |
| Liver Volume (multiples of normal) | 1.5 | 1.1 | -23% |
| Hemoglobin (g/dL) | 11.9 | 13.4 | +1.4 g/dL |
| Platelet Count (x 10⁹/L) | 67.6 | 122.6 | +87% |
| Chitotriosidase (nmol/h/mL) | 13,394 (median) | 2,312 (median) | -82% |
| Glucosylceramide (µg/mL) | 11.5 (median) | 2.4 (median) | -79% |
| Glucosylsphingosine (ng/mL) | 518.5 (median) | 72.1 (median) | -84% |
Data from the Phase 3 ENGAGE trial.[4][5]
Downstream Signaling Pathways
The inhibition of glucosylceramide synthase by Genz-123346 has been shown to impact downstream signaling pathways, notably the Akt-mTOR pathway, which is often dysregulated in diseases like polycystic kidney disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 3. escholarship.org [escholarship.org]
- 4. benchchem.com [benchchem.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. Sanofi : ENGAGE Randomized Clinical Trial Evaluating [globenewswire.com]
- 7. drugs.com [drugs.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Safety, tolerability, and pharmacokinetics of eliglustat tartrate (Genz-112638) after single doses, multiple doses, and food in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2minutemedicine.com [2minutemedicine.com]
